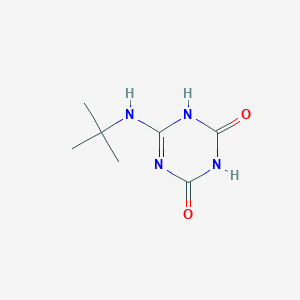
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a chemical compound with the molecular formula C10H10N4O2. It is a derivative of phthalazine and is known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phthalazine ring system with a methyl group, an oxo group, and a carbohydrazide moiety.
Mechanism of Action
Target of Action
Related compounds have been shown to have a broad spectrum of action on the cardiovascular system, including antihypertensive effects, inhibition of platelet aggregation, and inhibition of phosphodiesterases .
Mode of Action
Related compounds have been shown to exert their effects through various mechanisms, such as direct vasodilation .
Biochemical Pathways
Related compounds have been shown to affect a variety of pathways, including those involved in cardiovascular function .
Result of Action
Related compounds have been shown to have a variety of effects, including antihypertensive, antiasthmatic, antipsychotic, antidiabetic, anticonvulsant, antineoplastic, antimicrobial, antifungal, and antiparasitic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine-1,4-dione. This intermediate is then reacted with methylamine to introduce the methyl group, followed by the addition of hydrazine to form the carbohydrazide moiety. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with reaction times varying from a few hours to overnight.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent such as ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Nucleophiles such as amines or thiols; conditions: solvent such as ethanol or dimethyl sulfoxide, room temperature to reflux.
Major Products:
- Oxidation products: Oxo derivatives.
- Reduction products: Reduced derivatives.
- Substitution products: Functionalized derivatives with various substituents.
Scientific Research Applications
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
- 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate
Comparison: 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is unique due to its carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the carbohydrazide group allows for specific interactions with biological targets that may not be possible with the carboxylic acid or carboxamide derivatives. Additionally, the methyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in certain applications.
Properties
IUPAC Name |
3-methyl-4-oxophthalazine-1-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-10(16)7-5-3-2-4-6(7)8(13-14)9(15)12-11/h2-5H,11H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNNFONKGVTDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345457 |
Source


|
| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99072-87-4 |
Source


|
| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)







